molecular formula C12H7F4NO B6368534 4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% CAS No. 1261973-54-9

4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368534
CAS RN: 1261973-54-9
M. Wt: 257.18 g/mol
InChI Key: NTVITNATZMNLTE-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% (4-F3TMP-2HOP-95) is a compound used in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 135-140°C and a boiling point of 217-219°C. It is soluble in water, ethanol, and acetone. 4-F3TMP-2HOP-95 is a derivative of pyridine and is used in a variety of scientific and medical applications.

Mechanism of Action

The mechanism of action of 4-F3TMP-2HOP-95 is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are responsible for inflammation and pain, and the inhibition of COX-2 has been shown to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-F3TMP-2HOP-95 have not yet been fully elucidated. However, the compound has been shown to have anti-inflammatory and analgesic properties. In addition, it has been shown to have anticonvulsant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-F3TMP-2HOP-95 in laboratory experiments include its stability, solubility in a variety of solvents, and its ability to act as an inhibitor of COX-2. The main limitation of using this compound in laboratory experiments is its potential toxicity, which can be minimized by using the appropriate safety precautions and protective equipment.

Future Directions

For the use of 4-F3TMP-2HOP-95 include further research into its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, research into the synthesis of derivatives of 4-F3TMP-2HOP-95 may lead to the development of new and improved compounds with improved properties. Finally, further research into the safety and toxicity of 4-F3TMP-2HOP-95 may lead to its use in a variety of medical and pharmaceutical applications.

Synthesis Methods

4-F3TMP-2HOP-95 is synthesized using a two-step process. The first step involves the reaction of 4-fluoro-3-trifluoromethylphenol with pyridine in a solution of dichloromethane and triethylamine. The second step involves the reaction of the product of the first step with sodium hydroxide in a solution of methanol to form 4-F3TMP-2HOP-95.

Scientific Research Applications

4-F3TMP-2HOP-95 is used in a variety of scientific research applications. It has been used in the synthesis of several compounds, including 4-fluoro-3-trifluoromethylphenyl-2-hydroxy-4-hydroxybenzaldehyde, 4-fluoro-3-trifluoromethylphenyl-2-hydroxy-4-methoxybenzaldehyde, and 4-fluoro-3-trifluoromethylphenyl-2-hydroxy-4-methylbenzaldehyde. It has also been used in the synthesis of a variety of pharmaceuticals and agrochemicals.

properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-10-2-1-7(5-9(10)12(14,15)16)8-3-4-17-11(18)6-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVITNATZMNLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)NC=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683158
Record name 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine

CAS RN

1261973-54-9
Record name 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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